molecular formula C13H13N3OS B12469499 5,6-dimethyl-2-(pyridin-3-yl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

5,6-dimethyl-2-(pyridin-3-yl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B12469499
M. Wt: 259.33 g/mol
InChI Key: YWKOTCWEZFBNFF-UHFFFAOYSA-N
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Description

5,6-DIMETHYL-2-(PYRIDIN-3-YL)-1H,2H,3H-THIENO[2,3-D]PYRIMIDIN-4-ONE is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is characterized by a fused ring system containing a thiophene ring and a pyrimidine ring, with additional substituents including methyl groups and a pyridine moiety. The unique structure of this compound makes it of interest in various fields of scientific research, particularly in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-DIMETHYL-2-(PYRIDIN-3-YL)-1H,2H,3H-THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 3-aminopyridine with a suitable thiophene derivative, followed by cyclization and functional group modifications. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures. The scalability of the synthesis process is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

5,6-DIMETHYL-2-(PYRIDIN-3-YL)-1H,2H,3H-THIENO[2,3-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., solvents, temperature).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5,6-DIMETHYL-2-(PYRIDIN-3-YL)-1H,2H,3H-THIENO[2,3-D]PYRIMIDIN-4-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5,6-DIMETHYL-2-(PYRIDIN-3-YL)-1H,2H,3H-THIENO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes. Detailed studies on the binding affinity and specificity of this compound are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring system, known for its biological activities and potential as a drug candidate.

    Imidazole-containing compounds: These compounds share some structural similarities and are widely studied for their therapeutic potential.

Uniqueness

5,6-DIMETHYL-2-(PYRIDIN-3-YL)-1H,2H,3H-THIENO[2,3-D]PYRIMIDIN-4-ONE is unique due to its specific substituents and the combination of the thiophene and pyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H13N3OS

Molecular Weight

259.33 g/mol

IUPAC Name

5,6-dimethyl-2-pyridin-3-yl-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C13H13N3OS/c1-7-8(2)18-13-10(7)12(17)15-11(16-13)9-4-3-5-14-6-9/h3-6,11,16H,1-2H3,(H,15,17)

InChI Key

YWKOTCWEZFBNFF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(N2)C3=CN=CC=C3)C

Origin of Product

United States

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